N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
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Overview
Description
N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE: is a complex organic compound with a unique structure that combines adamantane, benzylidene, and thiazolidinone moieties
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of N-[(adamantan-1-yl)alkyl]-acetamides , which have been used as building blocks for the synthesis of conformationally restricted peptidomimetics . .
Mode of Action
Given its structural similarity to N-[(adamantan-1-yl)alkyl]-acetamides , it may interact with its targets in a similar manner.
Biochemical Pathways
As a derivative of N-[(adamantan-1-yl)alkyl]-acetamides , it may potentially affect similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base.
Attachment of Adamantyl Group: The adamantyl group is attached through an acylation reaction using adamantylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can be compared with similar compounds such as:
Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.
Adamantane Derivatives: Compounds containing the adamantane moiety, often used in antiviral and antiparkinsonian drugs.
Benzylidene Derivatives: Compounds with a benzylidene group, known for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique properties and applications.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c25-19(23-22-10-15-6-16(11-22)8-17(7-15)12-22)13-24-20(26)18(28-21(24)27)9-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,23,25)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPTTVDOWQLRL-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C(=CC5=CC=CC=C5)SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)/C(=C/C5=CC=CC=C5)/SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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